Defined (S)-Stereocenter Count Versus Racemic Mixture: Impact on Chiral Reproducibility
The (S)-enantiomer (CAS 1250443-33-4) possesses exactly one defined atom stereocenter (PubChem-defined count = 1), whereas the racemic mixture (CAS 1181603-30-4) has a defined atom stereocenter count of zero [1][2]. The InChIKey of the (S)-enantiomer (NGCCGLAQZNQVOS-VIFPVBQESA-N) is stereospecific, while the racemate InChIKey (NGCCGLAQZNQVOS-UHFFFAOYSA-N) is non-stereospecific, confirming the absence of defined chirality in the latter [1][2]. In chiral HPLC or asymmetric catalytic applications, only the single-enantiomer form provides a reproducible, uniform stereochemical input.
| Evidence Dimension | Defined atom stereocenter count |
|---|---|
| Target Compound Data | 1 defined atom stereocenter |
| Comparator Or Baseline | Racemic 2-(Pyridin-2-yl)-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole: 0 defined atom stereocenters |
| Quantified Difference | 1 versus 0 defined stereocenters |
| Conditions | Computed from PubChem chemical structure records; stereocenter enumeration per Cactvs 3.4.8.18 [1][2] |
Why This Matters
For any application requiring enantioselective molecular recognition—chiral ligand design, stereospecific enzyme inhibition, or asymmetric catalysis—absence of defined stereochemistry in the racemate renders it ineffective or introduces uncontrolled stereochemical variability.
- [1] PubChem Compound Summary for CID 39243615, (S)-2-(Pyridin-2-yl)-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole. U.S. National Library of Medicine, National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] PubChem Compound Summary for CID 71650879, 2-(5-Pyrrolidin-2-yl-[1,3,4]oxadiazol-2-yl)-pyridine (racemic). U.S. National Library of Medicine, National Center for Biotechnology Information. Accessed April 2026. View Source
